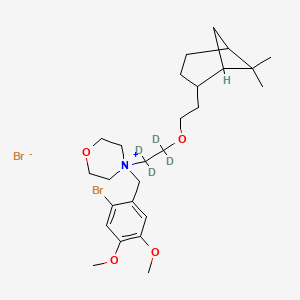

Pinaverium-d4 Bromide

Description

Contextual Overview of Pinaverium (B1222119) Bromide in Pharmacological Investigations

Pinaverium bromide is recognized as a selective calcium channel blocker that acts locally on the smooth muscle of the gastrointestinal tract. msjonline.orgresearchgate.netdrugbank.comwjgnet.comfrontiersin.orgnih.gov Its primary mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which helps to relieve spasms. drugbank.comwjgnet.comnih.gov Pharmacological studies have explored its effects on gastrointestinal motility, with research indicating it can facilitate gastric emptying and decrease intestinal transit time. nih.gov It has been investigated for its potential to alleviate symptoms associated with irritable bowel syndrome (IBS), such as abdominal pain and altered bowel habits. msjonline.orgresearchgate.netresearchgate.netnih.gov

Significance of Deuterated Analogs in Advanced Research Methodologies

The use of deuterated analogs, like Pinaverium-d4 Bromide, represents a significant advancement in pharmaceutical and bioanalytical research. wikipedia.orgnih.gov This approach, known as stable isotope labeling, has become a cornerstone of modern quantitative analysis.

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612). wikipedia.orgacs.org This substitution results in a molecule that is chemically identical to the original compound but has a higher molecular weight. washington.edu In mass spectrometry-based analysis, this mass difference allows for the clear differentiation and simultaneous quantification of the labeled (heavy) and unlabeled (light) compounds. washington.edunih.gov This technique is widely applied in various fields, including proteomics and drug metabolism studies, to trace the fate of molecules and accurately measure their concentrations in complex biological matrices. wikipedia.orgacs.orgassumption.edu

The key advantages of using stable isotope-labeled compounds include:

Minimal Isotopic Effect: The chemical and physical properties of the labeled compound are nearly identical to the unlabeled analog, ensuring they behave similarly during sample preparation and analysis. tandfonline.com

Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS), the labeled and unlabeled compounds co-elute, meaning they travel through the analytical column at the same rate. This helps to compensate for variations in sample processing and instrument response. kcasbio.com

Improved Accuracy: By serving as an ideal internal standard, the labeled compound allows for more precise and accurate quantification of the target analyte. kcasbio.com

This compound is specifically designed to be used as a labeled internal standard for the quantification of pinaverium bromide in biological samples such as plasma. veeprho.comveeprho.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS. kcasbio.comscispace.com It significantly improves the accuracy and reproducibility of analytical methods. medchemexpress.com By adding a known amount of this compound to a sample, researchers can correct for any loss of the analyte during sample extraction and analysis, as both the deuterated and non-deuterated forms will be affected similarly. kcasbio.com This normalization is crucial for minimizing the "matrix effect," where other components in a biological sample can interfere with the ionization of the analyte, leading to inaccurate measurements. kcasbio.com The European Medicines Agency has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com

Developing a reliable bioanalytical method is a critical and challenging aspect of drug development. nih.govjetir.org The choice of an appropriate internal standard is paramount. nih.gov Using a deuterated internal standard like this compound can significantly streamline method development. kcasbio.com It helps to ensure the method is robust, precise, and meets the stringent requirements of regulatory agencies. nih.govrjptonline.org The development of an HPLC-MS method using a deuterated standard for the drug olmesartan, for instance, resulted in accurate and precise quantification suitable for pharmacokinetic studies. nih.gov This highlights the reliability that deuterated internal standards bring to bioanalytical assays.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H41Br2NO4 |

|---|---|

Molecular Weight |

595.4 g/mol |

IUPAC Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/i8D2,12D2; |

InChI Key |

IKGXLCMLVINENI-WVYYIIHHSA-M |

Synonyms |

4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]-hept-2-yl)ethoxy]ethyl]morpholinium-d4 Bromide; LAT-1717-d4; Dicetel-d4; _x000B_ |

Origin of Product |

United States |

Ii. Chemical Synthesis and Isotopic Derivatization

Synthetic Pathways of Pinaverium (B1222119) Bromide

The synthesis of Pinaverium Bromide has been approached through several routes, most of which converge on the assembly of a key intermediate that is subsequently reacted to form the final quaternary ammonium (B1175870) salt. google.com

The synthesis of Pinaverium Bromide originates from relatively accessible starting materials. A common and widely reported pathway begins with β-pinene, a natural monoterpene. google.com This is converted through a series of reactions into a core intermediate, which is then combined with a substituted benzyl (B1604629) bromide moiety.

The primary precursors and key intermediates in a frequently cited synthetic route are:

β-Pinene: This bicyclic monoterpene serves as the chiral starting material for the norpinane skeleton of the final molecule. google.com

Nopol (B1679846): Formed through the condensation of β-pinene with paraformaldehyde. google.comgoogle.com

Dihydronopol (Hydrogenated Nopol): The double bond in nopol is reduced, typically through catalytic hydrogenation, to yield this saturated alcohol. google.compatsnap.comnih.gov This step is crucial as the stereochemistry of the final product is established here.

4-(2-chloroethyl)morpholine: This compound provides the morpholine (B109124) and ethyl linker portion of the molecule. It is condensed with dihydronopol. google.com

Intermediate IV (4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine): This key intermediate is the product of the reaction between dihydronopol and 4-(2-chloroethyl)morpholine. google.comchemicalbook.com The purity of this intermediate is critical, as impurities can lead to side reactions and lower the purity of the final product. google.com

2-Bromo-4,5-dimethoxybenzyl bromide: This is the final piece of the structure, which alkylates the nitrogen atom of Intermediate IV to form the quaternary ammonium salt. google.comnih.govchemicalbook.com

| Compound Name | Role in Synthesis |

| β-Pinene | Chiral Starting Material |

| Nopol | First Intermediate |

| Dihydronopol | Reduced Intermediate |

| 4-(2-chloroethyl)morpholine | Morpholine Moiety Source |

| Intermediate IV | Key Condensation Intermediate |

| 2-Bromo-4,5-dimethoxybenzyl bromide | Benzylating Agent |

| Pinaverium Bromide | Final Product |

The synthetic pathway is characterized by two principal types of reactions: catalytic reduction and condensation.

A critical step is the catalytic reduction (hydrogenation) of nopol to form dihydronopol. This reaction saturates the carbon-carbon double bond within the bicycloheptene ring system. The choice of catalyst is important for achieving high conversion and stereoselectivity. Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. google.comgoogle.compatsnap.com The reaction is typically carried out under a hydrogen atmosphere. patsnap.com Harsh conditions, such as high temperature and pressure (e.g., 180–200°C, 65–100 atm), have been reported, though newer methods aim for milder conditions. google.com

Several condensation reactions are employed to assemble the molecular framework:

The initial formation of nopol from β-pinene and paraformaldehyde is a condensation reaction. google.com

The formation of Intermediate IV involves the condensation of dihydronopol with a morpholine derivative like 4-(2-chloroethyl)morpholine. google.comnih.gov

The final step is a quaternization reaction, which is a type of condensation. The nucleophilic tertiary nitrogen of Intermediate IV attacks the benzylic carbon of 2-bromo-4,5-dimethoxybenzyl bromide, displacing a bromide ion and forming the C-N bond that creates the final quaternary ammonium salt, Pinaverium Bromide. nih.govchemicalbook.com This reaction is often carried out by heating the reactants to reflux in a suitable solvent. google.comchemicalbook.com

Key optimization strategies include:

Purity of Intermediates: Ensuring the high purity of intermediates, particularly 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine (Intermediate IV), is essential to prevent side reactions in the final step and simplify purification. google.com

Stereocontrol: The hydrogenation of nopol is a critical point for establishing the desired cis-configuration. Reaction conditions, including catalyst choice, solvent, and pressure, are manipulated to favor the formation of the cis-isomer of dihydronopol. patsnap.com Optimized processes report achieving a cis-isomer content of ≥99% with a trans-isomer content of ≤1% in the final product. google.compatsnap.com

Reaction Conditions: The final condensation step is typically optimized by selecting an appropriate solvent and temperature. Solvents such as methyl ethyl ketone, ethyl acetate (B1210297), and acetone (B3395972) are commonly used, with the reaction often run at reflux temperature to ensure completion. google.comgoogle.comchemicalbook.com

| Reactants | Solvent | Conditions | Yield | Purity (cis-isomer) | Reference |

| Intermediate IV, 2-bromo-4,5-dimethoxybenzyl bromide | Methyl Ethyl Ketone | Reflux | 92.1% | ≥99% | chemicalbook.com |

| Intermediate IV, 2-bromo-4,5-dimethoxybenzyl bromide | Ethyl Acetate | Reflux | 89.7% | ≥99% | google.com |

Deuteration Strategies for Pinaverium-d4 Bromide

The synthesis of isotopically labeled compounds like this compound is essential for various research applications, including metabolic studies and use as internal standards in quantitative analysis. The strategies involve the precise introduction of deuterium (B1214612) atoms into the molecular structure.

While specific synthetic routes for this compound are not detailed in publicly available literature, its synthesis can be achieved using established deuteration methodologies. The most efficient approach involves the preparation of a deuterated precursor that is then incorporated into the main synthetic pathway. researchgate.net

For this compound, the "d4" designation most logically applies to the four hydrogen atoms on the ethyl group attached to the morpholine ring. A plausible strategy would involve:

Synthesis of a Deuterated Intermediate: The key would be to synthesize a deuterated version of the morpholine precursor, such as 4-(2-chloroethyl-1,1,2,2-d4)morpholine. This could be accomplished by using deuterated building blocks like deuterated ethylene (B1197577) oxide or by performing H/D exchange reactions on a suitable precursor under basic or metal-catalyzed conditions. mdpi.com

Incorporation into the Main Synthetic Pathway: The deuterated 4-(2-chloroethyl-d4)morpholine would then be used in the condensation reaction with dihydronopol, following the established pathway described in section 2.1. This would produce a deuterated version of Intermediate IV.

Final Condensation: The deuterated Intermediate IV would then undergo the final condensation reaction with 2-bromo-4,5-dimethoxybenzyl bromide to yield the target molecule, this compound.

Alternative methods include direct H/D exchange on the final Pinaverium Bromide molecule or an advanced intermediate, often using a transition metal catalyst (like palladium) and a deuterium source such as deuterium gas (D₂) or heavy water (D₂O). mdpi.com However, achieving site-selectivity with this method can be challenging, making the use of a deuterated building block the preferred route for ensuring the label is in the desired position.

Once this compound is synthesized, it is crucial to verify its identity, chemical purity, isotopic enrichment, and the location of the deuterium labels. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment or the percentage of deuteration. By analyzing the mass spectrum, the relative abundance of the unlabeled (d0), partially labeled (d1, d2, d3), and fully labeled (d4) molecules can be quantified. This allows for the calculation of the isotopic purity, with a target of >98% being common for high-quality standards. rsc.orgnih.gov

¹H NMR (Proton NMR): In the proton spectrum of this compound, the signals corresponding to the protons on the deuterated ethyl group would be absent or significantly diminished, confirming the position of the labels.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and a signal at the chemical shift corresponding to the ethyl group would definitively confirm the location of the labels.

¹³C NMR (Carbon NMR): The signals for the deuterated carbons will show splitting due to coupling with deuterium and may have a slight shift, providing further structural confirmation.

Together, these analytical methods provide a comprehensive assessment of the synthesized Pinavertium-d4 Bromide, ensuring its suitability for its intended scientific use. rsc.org

Advanced Structural Characterization for Research Purity

The confirmation of successful isotopic labeling and the establishment of the purity of this compound are critical for its use in research, particularly as an internal standard in pharmacokinetic studies. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed structural information and confirming the precise location and extent of deuterium incorporation.

Spectroscopic Techniques for Deuterated Compounds (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical methods employed for the structural elucidation of this compound. These techniques offer complementary information, with NMR confirming the position of the deuterium labels and MS verifying the change in molecular weight and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For isotopically labeled compounds like this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized.

²H NMR Spectroscopy: Deuterium NMR offers direct evidence of deuteration. google.com Unlike ¹H NMR, which is silent for deuterium, ²H NMR specifically detects the deuterium nuclei. google.com A ²H NMR spectrum of this compound would exhibit signals at chemical shifts corresponding directly to the positions of the deuterium atoms. This technique is particularly useful for quantifying the level of deuterium incorporation and ensuring that the labeling is specific to the intended positions. scispace.com While the resolution can be poorer than in proton NMR, it provides unambiguous confirmation of the presence and location of the deuterium labels. google.com

The following table illustrates the expected NMR data for this compound, contrasting it with the parent compound to highlight the changes indicative of successful deuteration.

| Technique | Expected Observation for Pinaverium Bromide | Expected Observation for this compound | Inference |

|---|---|---|---|

| ¹H NMR | Signals present for protons on the morpholino-ethyl chain | Absence or significant reduction of signals for protons on the morpholino-ethyl chain | Confirms replacement of Hydrogen with Deuterium at the target site |

| ²H NMR | No signal | Signal(s) appear in the region corresponding to the morpholino-ethyl chain | Directly confirms the presence and location of Deuterium atoms |

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of this compound, thereby confirming the incorporation of the four deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the isotopically labeled molecule.

When analyzed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the molecular ion of this compound shows a mass increase of approximately 4 atomic mass units (amu) compared to the unlabeled Pinaverium cation. This mass shift is a direct consequence of replacing four hydrogen atoms (mass ≈ 1.008 amu) with four deuterium atoms (mass ≈ 2.014 amu).

Fragmentation analysis in tandem MS (MS/MS) provides further structural confirmation. In pharmacokinetic studies using this compound as an internal standard, specific precursor-to-product ion transitions are monitored. For the Pinaverium cation, a common fragmentation involves the loss of the bicycloheptane-ethoxyethyl moiety, resulting in a prominent fragment ion. Research has identified the specific ion transitions for both the labeled and unlabeled compounds. google.com The precursor ion for this compound is observed at a mass-to-charge ratio (m/z) of 516.13, which fragments to a product ion at m/z 230.92. google.com The non-deuterated analogue shows a precursor ion at m/z ~512 and fragments to a similar product ion. google.comresearchgate.net This indicates that the four deuterium atoms are located on the portion of the molecule that is lost during this specific fragmentation event, which is consistent with their position on the ethyl chain.

The following table summarizes the key mass spectrometry data used for the characterization and quantification of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |

|---|---|---|---|---|

| Pinaverium Bromide | 512.09 | 230.93 | 26 | 39 |

| This compound | 516.13 | 230.92 | 28 | 30 |

Data sourced from patent CN114609293B. google.com

Iii. Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of Pinaverium (B1222119) Bromide due to its superior sensitivity and specificity. researchgate.netgoogle.comnih.gov This methodology allows for the accurate measurement of the analyte at very low concentrations, typically in the picogram per milliliter (pg/mL) range, which is essential for characterizing its pharmacokinetic profile. researchgate.netnih.gov The use of an internal standard, such as Pinaverium-d4 Bromide, is a critical component of these methods, compensating for potential matrix effects and variability in extraction recovery and instrument response. google.com

The development of a successful LC-MS/MS assay for Pinaverium Bromide, utilizing this compound as an internal standard, involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. The primary goal is to achieve high sensitivity, selectivity, and throughput while ensuring the method is rugged and reliable for routine use in research and clinical settings. researchgate.netgoogle.com Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from complex biological matrices like human plasma. researchgate.netgoogle.com

Effective chromatographic separation is crucial to resolve the analyte and its deuterated internal standard from endogenous plasma components, thereby minimizing matrix interference. researchgate.net Reversed-phase chromatography is commonly employed, with C18 columns being a frequent choice for the stationary phase. researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgscispace.com The optimization process involves adjusting the mobile phase composition, flow rate, and column temperature to achieve symmetric peak shapes, adequate retention, and short analysis times. semanticscholar.orgsemanticscholar.org Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness. researchgate.netresearchgate.net

Below is a table summarizing typical chromatographic conditions used in the analysis of Pinaverium Bromide, where an internal standard like this compound would be co-analyzed.

Table 1: Examples of Optimized Chromatographic Separation Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) researchgate.netresearchgate.net | Phenomenex Onyx C18 monolithic (100 x 4.6 mm) semanticscholar.orgscispace.com | Phenomenex C18 (5 µm, 250 x 4.6 mm) semanticscholar.org |

| Mobile Phase | Acetonitrile–5 mM Ammonium (B1175870) formate (B1220265) (80:20, v/v) researchgate.netresearchgate.net | Acetonitrile and 0.3% Triethylamine solution pH 5.0 (50:50, v/v) semanticscholar.orgscispace.com | Ammonium acetate (B1210297) buffer (pH 3.0) and Acetonitrile (20:80) semanticscholar.org |

| Flow Rate | 0.3 mL/min researchgate.netresearchgate.net | 2.0 mL/min semanticscholar.orgscispace.com | 1.0 mL/min semanticscholar.org |

| Column Temperature | 40 °C researchgate.net | 45 °C semanticscholar.orgscispace.com | 25 °C semanticscholar.org |

| Detection Wavelength | N/A (MS Detection) | 213 nm (PDA Detector) semanticscholar.orgscispace.com | 214 nm semanticscholar.org |

| Retention Time | Not specified | 3.4 min semanticscholar.org | 5.067 min semanticscholar.org |

Development of Highly Sensitive and Robust LC-MS/MS Assays

Tandem Mass Spectrometry Detection Principles (MRM transitions)

Tandem mass spectrometry is employed for its high selectivity and sensitivity, typically operating in the positive ion electrospray ionization (ESI+) mode. researchgate.netresearchgate.net Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This process significantly enhances the signal-to-noise ratio by filtering out background interferences.

For Pinaverium Bromide, the commonly monitored mass transition is from the precursor ion [M]+ at a mass-to-charge ratio (m/z) of 511.2 to a specific product ion at m/z 230. researchgate.netresearchgate.net When this compound is used as the internal standard, a unique MRM transition specific to its mass is monitored concurrently to ensure accurate quantification. google.com A patent for an analytical method describes using a 12ng/mL solution of Pinaverium Bromide-d4 as the internal standard. google.com

Table 2: MRM Transitions for Pinaverium Bromide and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Pinaverium Bromide | 511.2 researchgate.netresearchgate.net | 230 researchgate.netresearchgate.net |

| Itraconazole (IS) | 705.29 researchgate.netresearchgate.net | 392.18 researchgate.netresearchgate.net |

| This compound (IS) | Not specified | Not specified |

Validation of Bioanalytical Methods for Research Samples

Bioanalytical method validation is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose. scispace.comeuropa.eu The validation process for methods quantifying Pinaverium Bromide with this compound as an internal standard assesses several key parameters, including linearity, range, limits of detection and quantification, accuracy, and precision, following guidelines such as those from the International Conference on Harmonization (ICH). scispace.comsemanticscholar.orgeuropa.eunih.gov

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specified range. semanticscholar.org The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eu For Pinaverium Bromide, methods have been validated over wide concentration ranges, demonstrating excellent linearity with correlation coefficients (r²) typically greater than 0.99. nih.govsemanticscholar.orgsemanticscholar.org

Table 3: Reported Linearity and Concentration Ranges for Pinaverium Bromide Analysis

| Linearity Range | Correlation Coefficient (r or r²) | Matrix | Analytical Method |

|---|---|---|---|

| 12–12,000 pg/mL researchgate.netresearchgate.net | r = 0.9991 researchgate.net | Human Plasma | UPLC-MS/MS |

| 10.0–10,000.0 pg/mL nih.gov | r = 0.9979 nih.gov | Human Plasma | LC-MS/MS |

| 5–100 µg/mL researchgate.netsemanticscholar.orgscispace.com | r² = 0.9991 researchgate.netsemanticscholar.org | Pharmaceutical Dosage Forms | LC-PDA |

| 12.5–75 µg/mL semanticscholar.org | r² = 0.999 semanticscholar.org | Pharmaceutical Dosage Forms | RP-HPLC |

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sci-hub.se For bioanalytical LC-MS/MS methods, the LOQ is a critical parameter, as it defines the lower end of the quantifiable range. nih.gov The high sensitivity of LC-MS/MS allows for very low LOQs for Pinaverium Bromide in plasma, often in the low pg/mL range. researchgate.netnih.gov

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)

| Limit | Value | Matrix | Analytical Method |

|---|---|---|---|

| LOQ | 10 pg/mL nih.gov | Human Plasma | LC-MS/MS |

| LOD | 1.5 pg/mL researchgate.net | Human Plasma | UPLC-MS/MS |

| LOD | 1.41 µg/mL researchgate.netsemanticscholar.orgscispace.com | Pharmaceutical Dosage Forms | LC-PDA |

| LOQ | 4.70 µg/mL researchgate.netsemanticscholar.orgscispace.com | Pharmaceutical Dosage Forms | LC-PDA |

| LOD | 0.39 µg/mL (at 213 nm) nih.govsci-hub.se | Tablets | UV Spectrophotometry |

| LOQ | 1.31 µg/mL (at 213 nm) nih.govsci-hub.se | Tablets | UV Spectrophotometry |

| LOD | 0.023 µg/ml pharmasm.com | Not specified | HPLC |

| LOQ | 0.078 µg/ml pharmasm.com | Not specified | HPLC |

Assessment of Precision, Accuracy, and Recovery

The validation of analytical methods for quantifying Pinaverium Bromide, often utilizing this compound as an internal standard, necessitates a thorough evaluation of precision, accuracy, and recovery to ensure reliable and reproducible results. Precision is typically expressed as the relative standard deviation (RSD) for a series of measurements. Studies on Pinaverium Bromide have demonstrated high precision in various analytical methods. For instance, in UV spectrophotometric methods, the variability of results was low, with RSD values for intraday precision being ≤0.88% at 213 nm and less than 1.22% at 243 nm. sci-hub.se The mean interday precision was similarly low, at 0.89% and 1.81%, respectively. sci-hub.se In High-Performance Liquid Chromatography (HPLC) methods, the %RSD values for both intra-day and inter-day variability were consistently found to be less than 2%. semanticscholar.orgresearchgate.netjapsonline.com One specific study reported intra-day %RSD in the range of 0.16–0.47% and inter-day %RSD from 0.19-0.46%, indicating minimal variability. semanticscholar.org Another validated LC method showed RSD values lower than 1.38%. semanticscholar.orgufrgs.brresearchgate.net

Accuracy is determined by the closeness of the measured value to the true value, often assessed through recovery studies. For Pinaverium Bromide, excellent mean percentage recovery values have been reported. sci-hub.se UV spectrophotometric analysis yielded a mean recovery of 100.41% (RSD = 1.78%) at 213 nm and 100.30% (RSD = 1.36%) at 243 nm. sci-hub.se An RP-HPLC method demonstrated an accuracy with a recovery of about 100.22%. researchgate.net Another validated LC method reported a mean accuracy value of 100.68%. semanticscholar.orgufrgs.brresearchgate.net These high recovery percentages confirm that the analytical methods can accurately quantify the compound. sci-hub.se

Recovery experiments also assess the efficiency of the extraction process from a sample matrix. In a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Pinaverium Bromide in human plasma, the absolute recoveries were found to be between 99.7% and 111.7%. nih.gov

The data below summarizes the precision and accuracy findings from various validated methods for Pinaverium Bromide analysis.

Table 1: Summary of Precision and Accuracy Data for Pinaverium Bromide Analytical Methods

| Parameter | Method | Result | Source |

|---|---|---|---|

| Precision (%RSD) | UV Spectrophotometry (Intra-day) | ≤1.22% | sci-hub.se |

| UV Spectrophotometry (Inter-day) | <2% | sci-hub.senih.gov | |

| RP-HPLC (Intra- & Inter-day) | <2% | semanticscholar.orgresearchgate.net | |

| LC Method | <1.38% | semanticscholar.orgufrgs.brresearchgate.net | |

| Accuracy (% Recovery) | UV Spectrophotometry | 100.30% - 100.41% | sci-hub.se |

| RP-HPLC | ~100.22% | researchgate.net | |

| LC Method | 100.68% | semanticscholar.orgufrgs.brresearchgate.net | |

| Recovery (Absolute) | LC-MS/MS | 99.7% - 111.7% | nih.gov |

Robustness and Stability-Indicating Capabilities

Robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For methods analyzing Pinaverium Bromide, robustness has been demonstrated by intentionally altering chromatographic conditions. semanticscholar.orgresearchgate.net For example, changing the mobile phase flow rate from 1.0 mL/min to 1.2 mL/min resulted in a predictable shift in retention time from 5.067 min to 4.976 min, without compromising the analysis. semanticscholar.org Similarly, a slight change in the detection wavelength (from 214 nm to 216 nm) did not hamper the method's ability to detect the compound. semanticscholar.org Full factorial design has also been employed to systematically evaluate the susceptibility of methods to changes and confirm their robustness. sci-hub.sesemanticscholar.orgnih.gov

Stability-indicating capabilities are crucial for ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. pharmasm.com This is typically evaluated through forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light. pharmasm.comglobalresearchonline.net Validated stability-indicating methods for Pinaverium Bromide have shown that the analyte peak is well-resolved from any peaks corresponding to degradation products. semanticscholar.orgufrgs.brresearchgate.netglobalresearchonline.net Studies have documented that Pinaverium Bromide undergoes degradation under acidic, basic, oxidative, thermal, and photolytic conditions. semanticscholar.orgpharmasm.com The highest degradation is often observed under oxidative stress. semanticscholar.orgresearchgate.net The ability of these methods to separate the intact drug from its degradants confirms their specificity and stability-indicating power, which is essential for the quality control of pharmaceutical formulations. semanticscholar.orgglobalresearchonline.net

The table below outlines the conditions used in forced degradation studies to establish the stability-indicating nature of analytical methods for Pinaverium Bromide.

Table 2: Forced Degradation Conditions for Pinaverium Bromide Stability Studies

| Stress Condition | Reagent/Method | Typical Conditions | Source |

|---|---|---|---|

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.2N HCl, reflux for 24 hours at 80°C | semanticscholar.orgpharmasm.com |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.2N NaOH, reflux for 24 hours at 80°C | semanticscholar.orgpharmasm.com |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Boiled in 5 mL H₂O₂ for 60 minutes | semanticscholar.org |

| Thermal Degradation | Dry Heat | Exposed to 80±1°C for 1 hour | semanticscholar.orgpharmasm.comglobalresearchonline.net |

| Photolytic Degradation | UV Light Exposure | 200 W.hr/m² in UV fluorescent light | pharmasm.comglobalresearchonline.net |

Role of this compound as an Internal Standard in LC-MS/MS

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of Pinaverium Bromide, serves this exact purpose. google.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Since this compound is chemically identical to Pinaverium Bromide, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. researchgate.netnih.gov However, due to the presence of four deuterium (B1214612) atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the non-labeled analyte. google.com

The fundamental role of this compound is to normalize the analytical response of the target analyte, Pinaverium Bromide. By calculating the ratio of the analyte's response to the internal standard's response, variations that can occur during sample preparation, injection, and ionization are effectively canceled out. nih.gov This normalization is critical for correcting for analyte loss during extraction and for mitigating variability in instrument performance.

Biological matrices such as plasma, serum, and urine are inherently complex, containing numerous endogenous components like proteins, lipids, and salts. researchgate.net During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of the quantification. nih.gov

This compound is instrumental in mitigating these matrix effects. Because it shares the same physicochemical properties as the unlabeled Pinaverium Bromide, it is affected by the matrix in a nearly identical way. researchgate.net When ion suppression occurs, the signal for both the analyte and the internal standard decreases proportionally. Conversely, during ion enhancement, both signals increase together. A patent for a method detecting Pinaverium Bromide in plasma specifically notes that the use of this compound as an internal standard allows the matrix effect to be considered negligible. google.com The precision of the internal standard normalized matrix effect factors was found to be less than 2.24%. google.com By using the peak area ratio for quantification, the variability introduced by the matrix is effectively normalized, leading to a more accurate measurement of the true analyte concentration. google.comeijppr.com

The primary benefit of using this compound as an internal standard is the significant improvement in quantification accuracy and reproducibility. nih.govresearchgate.net By compensating for both physical sample loss during processing and variability from matrix effects, the SIL-IS ensures that the final calculated concentration is a true reflection of the analyte's presence in the original sample.

In a validated LC-MS/MS method for determining Pinaverium Bromide in human plasma, the use of an internal standard resulted in intra- and inter-day relative standard deviations of less than 15%, demonstrating high reproducibility. nih.gov The accuracy and precision of an assay are directly enhanced because the ratio-based calculation method corrects for inconsistencies that are unavoidable in multi-step analytical procedures. This is particularly crucial for pharmacokinetic studies where precise concentration measurements over time are required to determine key parameters. nih.gov The use of a SIL-IS like this compound is a key component of robust and reliable bioanalytical method validation, as recommended by regulatory guidelines.

Alternative Analytical Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the purity and content analysis of Pinaverium Bromide in bulk drug substance and pharmaceutical dosage forms. semanticscholar.orgsemanticscholar.org Several validated reversed-phase (RP-HPLC) methods have been developed for this purpose. researchgate.netjapsonline.comufrgs.brpharmasm.com These methods are valued for their precision, accuracy, and ability to separate the active pharmaceutical ingredient from excipients and potential impurities. semanticscholar.org

A typical RP-HPLC method for Pinaverium Bromide involves a C18 or C8 column, with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or orthophosphoric acid) and an organic solvent like acetonitrile. semanticscholar.orgpharmasm.com Isocratic elution, where the mobile phase composition remains constant, is commonly employed. semanticscholar.orgsemanticscholar.orgpharmasm.com Detection is usually performed using a UV detector at a wavelength where Pinaverium Bromide exhibits significant absorbance, such as 213 nm, 214 nm, or 245 nm. semanticscholar.orgsemanticscholar.orgpharmasm.com The retention time for Pinaverium Bromide in these systems typically ranges from approximately 3.4 to 5.1 minutes, allowing for relatively rapid analysis. semanticscholar.orgsemanticscholar.org These HPLC methods are validated according to ICH guidelines, demonstrating excellent linearity over a range of concentrations, high accuracy (recoveries near 100%), and precision (%RSD < 2%). semanticscholar.orgresearchgate.netnih.gov This makes HPLC a reliable and accessible alternative for routine quality control testing where the high sensitivity of MS detection is not required. semanticscholar.org

Table 3: Examples of Validated HPLC Methods for Pinaverium Bromide Analysis

| Column | Mobile Phase | Flow Rate | Detection (UV) | Retention Time | Source |

|---|---|---|---|---|---|

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Ammonium acetate buffer (pH 3.0) : Acetonitrile (20:80) | 1.0 mL/min | 214 nm | 5.067 min | semanticscholar.org |

| Monolithic C18 (100 x 4.6 mm) | Acetonitrile : Triethylamine 0.3% (pH 5.0) (50:50) | 2.0 mL/min | 213 nm | 3.4 min | semanticscholar.org |

| Zorbax SB C8 (4.6 x 250 mm, 5 µm) | 0.1% Orthophosphoric acid : Acetonitrile (30:70) | 1.0 mL/min | 245 nm | 4.84 min | pharmasm.com |

UV Spectrophotometric Methodologies for Assay and Dissolution Studies (Applicable to non-deuterated parent compound)

Ultraviolet (UV) spectrophotometry presents a straightforward and accessible approach for the quantitative analysis of the non-deuterated parent compound, Pinaverium Bromide, in both bulk form and pharmaceutical preparations. ijsr.net Method development and validation have been conducted in accordance with International Conference on Harmonisation (ICH) guidelines to ensure reliability and accuracy. nih.govamericanelements.com These methods are particularly useful for routine quality control, including assay and dissolution studies.

Research has established that Pinaverium Bromide exhibits maximum absorbance at two primary wavelengths, 213 nm and 243 nm, when dissolved in 0.1 M hydrochloric acid (HCl). oup.com The choice between these wavelengths can depend on the required specificity, as excipients in tablet formulations may cause minor interference at 213 nm, while no such interference is typically observed at 243 nm. oup.com The linearity of the response has been validated within specific concentration ranges for both wavelengths, demonstrating a direct and proportional relationship between absorbance and concentration. nih.govresearchgate.net

The precision of these UV spectrophotometric methods has been confirmed through the evaluation of intraday and interday variability, with results showing a relative standard deviation (RSD) of less than 2%, indicating high repeatability and reliability. nih.govoup.com Accuracy is also well-established, with recovery studies demonstrating that the methods can accurately quantify Pinaverium Bromide in the presence of formulation excipients. oup.comsci-hub.se

For dissolution studies, optimal conditions have been identified using a United States Pharmacopeia (USP) Dissolution Apparatus 2 (paddle method) at a rotational speed of 50 rpm. nih.govresearchgate.net The recommended dissolution medium is 900 mL of 0.1 M HCl. nih.govresearchgate.net These standardized conditions ensure consistent and reproducible drug release profiles, which have been found to best fit a first-order kinetic model. nih.govresearchgate.net

The following tables summarize the key parameters and findings from validation studies of UV spectrophotometric methods for Pinaverium Bromide.

Table 1: Validation Parameters for UV Spectrophotometric Analysis of Pinaverium Bromide

| Parameter | Wavelength: 213 nm | Wavelength: 243 nm |

|---|---|---|

| Linearity Range | 2–14 µg/mL nih.gov | 10–70 µg/mL nih.gov |

| Correlation Coefficient (r²) | > 0.99 nih.gov | > 0.99 nih.gov |

| Limit of Detection (LOD) | 0.39 µg/mL nih.gov | 2.93 µg/mL nih.gov |

| Limit of Quantification (LOQ) | 1.31 µg/mL nih.gov | 9.77 µg/mL nih.gov |

| Intraday Precision (RSD) | ≤0.88% oup.com | <1.22% oup.com |

| Interday Precision (RSD) | 0.89% oup.com | 1.81% oup.com |

Table 2: Dissolution Study Parameters and Results for Pinaverium Bromide Tablets

| Parameter | Condition/Result |

|---|---|

| Apparatus | USP Apparatus 2 (Paddle) nih.gov |

| Dissolution Medium | 900 mL 0.1 M Hydrochloric Acid nih.gov |

| Stirring Speed | 50 rpm nih.gov |

| Intraday Precision (RSD at 213 nm) | ≤4.13% oup.com |

| Interday Precision (RSD at 213 nm) | 2.30% oup.com |

| Intraday Precision (RSD at 243 nm) | <1.23% oup.com |

| Interday Precision (RSD at 243 nm) | ≤1.11% oup.com |

| Drug Release Kinetics | First-Order Model nih.gov |

V. Metabolism and Pharmacokinetic Research Investigations

In Vitro Metabolic Pathway Characterization

In vitro studies are essential for elucidating the metabolic pathways of a drug in a controlled laboratory setting, providing foundational knowledge before moving to more complex in vivo models.

The hepatic metabolism of Pinaverium (B1222119) Bromide is a key process in its biotransformation. Research has identified several primary metabolic reactions. These transformations convert the parent drug into more water-soluble compounds, facilitating their excretion. The main metabolic pathways involve:

Demethylation: The removal of one of the methoxy (B1213986) groups from the veratryl moiety.

Hydroxylation: The addition of a hydroxyl group to the norpinanyl ring.

Benzyl (B1604629) Group Elimination: The cleavage and removal of the benzyl group, which is followed by the opening of the morpholine (B109124) ring. drugbank.com

These reactions result in a series of metabolites that are structurally distinct from the parent Pinaverium Bromide molecule.

| Metabolic Pathway | Description of Transformation | Resulting Structural Change |

|---|---|---|

| Demethylation | Enzymatic removal of a methyl group (-CH3) from a methoxy group (-OCH3). | Formation of a hydroxyl group (-OH) on the aromatic ring. |

| Hydroxylation | Addition of a hydroxyl group (-OH) to the bicyclic norpinanyl structure. | Increased polarity of the aliphatic ring system. |

| Benzyl Group Elimination & Ring Opening | Cleavage of the bond connecting the benzyl group to the morpholine nitrogen, followed by the breaking of the morpholine ring structure. | Significant alteration of the core structure, leading to more polar, linear metabolites. |

To understand the specific enzymes responsible for the metabolism of Pinaverium Bromide, in vitro studies often utilize human liver microsomes. These subcellular fractions are rich in Cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I oxidative metabolism for a vast number of drugs. mdpi.comnih.govnih.gov The CYP superfamily, particularly isoforms within the CYP1, CYP2, and CYP3 families, is responsible for metabolizing the majority of clinically used drugs. nih.govspringermedizin.de

In the context of Pinaverium Bromide, incubation with human liver microsomes allows researchers to observe the formation of the metabolites described above. By using specific chemical inhibitors or recombinant CYP isoforms, it is possible to identify the primary enzymes catalyzing each biotransformation step. While specific studies detailing every CYP isoform's contribution to Pinaverium metabolism are not extensively published, it is understood that CYP3A4 is a major enzyme involved in the metabolism of a wide array of pharmaceuticals and is a likely candidate for its biotransformation. nih.govspringermedizin.de

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace metabolic pathways. nih.govresearchgate.netnih.gov This approach involves using a drug molecule labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). acs.org Pinaverium-d4 Bromide, which has four deuterium atoms replacing hydrogen atoms at a specific position, is an ideal tool for SIRM applications.

When this compound is introduced into an in vitro system like human liver microsomes, analytical instruments such as mass spectrometry can distinguish the deuterated drug and its resulting metabolites from any endogenously present molecules. nih.govacs.org This allows for the unambiguous tracking of the drug's transformation, helping to confirm metabolic pathways and discover novel metabolites without interference from the biological matrix. nih.gov

Application of Deuterated Analogs in Pharmacokinetic Research Principles

Deuterated analogs, such as this compound, are invaluable tools in pharmacokinetic research. They serve not only as internal standards for analytical quantification but also as probes to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The use of stable isotope-labeled compounds like this compound is a well-established method for tracing the ADME of a drug in preclinical research models. acs.org By administering the deuterated analog, researchers can track its journey through the body. Because Pinaverium Bromide itself has low oral absorption (less than 10%) and is primarily eliminated through the hepatobiliary route into the feces, tracing studies are critical to confirm its localized action in the gastrointestinal tract. hres.canih.govmsjonline.org

The process involves:

Administration: The deuterated compound is administered to an animal model.

Sample Collection: Biological samples (e.g., blood, urine, feces, and specific tissues) are collected over time.

Analysis: Highly sensitive mass spectrometry techniques are used to detect and quantify the deuterated parent drug and its metabolites in the collected samples. nih.gov

This methodology allows for the precise determination of how much of the drug is absorbed into the bloodstream, where it distributes in the body, how it is metabolized, and the primary routes and rate of its elimination. simsonpharma.com

A key methodological application of deuterated drugs is in comparative pharmacokinetic studies to investigate the "kinetic isotope effect" (KIE). wikipedia.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netnih.gov If the breaking of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic reaction. nih.govresearchgate.netnih.gov

The methodological approach for such a study involves:

Dosing: Administering either the deuterated or the non-deuterated form of the drug to subjects (often in a crossover study design where each subject receives both forms at different times).

Pharmacokinetic Profiling: Collecting plasma samples at multiple time points after administration and measuring the concentration of the drug.

Parameter Comparison: Calculating and comparing key pharmacokinetic parameters for both the deuterated and non-deuterated forms.

This comparison can reveal significant differences in the drug's behavior in the body.

| Pharmacokinetic Parameter | Description | Potential Impact of Deuteration (due to Kinetic Isotope Effect) |

|---|---|---|

| Half-life (t½) | The time it takes for the drug concentration in the plasma to decrease by half. | Increased, as metabolism is slowed. researchgate.netnih.gov |

| Area Under the Curve (AUC) | A measure of the total drug exposure over time. | Increased, reflecting a longer residence time in the body. researchgate.netnih.gov |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Decreased, as the rate of metabolic elimination is reduced. researchgate.netnih.gov |

| Maximum Concentration (Cmax) | The highest concentration of the drug reached in the plasma. | May be increased due to slower first-pass metabolism. nih.gov |

Vi. Advanced Research Applications and Future Directions

Deuterated Pinaverium (B1222119) Bromide as a Research Probe

Stable isotope-labeled compounds, such as Pinaverium-d4 Bromide, are critical tools in modern pharmacology and biochemistry. The substitution of four hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to pinaverium bromide but is easily distinguishable by mass spectrometry. This property allows it to serve as a tracer or internal standard, facilitating highly accurate quantification and investigation in complex biological systems.

The primary therapeutic action of pinaverium bromide is mediated through its interaction with L-type calcium channels in the smooth muscle of the gastrointestinal tract. hres.ca Understanding the specifics of this interaction is crucial for drug development and mechanistic studies. Research has shown that pinaverium bromide interacts competitively with the dihydropyridine (B1217469) binding site on these channels. nih.gov

In studies investigating these interactions, this compound is an ideal internal standard for quantifying the parent compound in binding assays. For example, in competitive binding experiments using radiolabeled ligands like [3H]-(+)-isradipine, subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can determine the precise concentration of pinaverium that displaces the radioligand. Using this compound as an internal standard in this analysis corrects for variations in sample processing and instrument response, ensuring high accuracy. aptochem.com

Research has demonstrated varying affinities of pinaverium for different L-type calcium channel isoforms. One study found that pinaverium had a higher affinity for the α1C-a (cardiac) subunit than for the α1C-b (vascular) subunit. uclouvain.be Another study determined the inhibitory concentrations (IC50) of pinaverium against contractions induced by various gastrointestinal hormones, finding IC50 values of 1 nM for both gastrin- and cholecystokinin-8-induced contractions. nih.gov The precision required for such quantitative affinity studies is significantly enhanced by the use of deuterated standards.

| Parameter | Value | Channel/Condition |

| Ki (Inhibition Constant) | 0.38 µM | [3H]-(+)-isradipine binding in rat ileum homogenates nih.gov |

| IC50 (Gastrin-induced contraction) | 1 nM | Rabbit antral smooth muscle cells nih.gov |

| IC50 (CCK-8-induced contraction) | 1 nM | Rabbit antral smooth muscle cells nih.gov |

| IC50 (Motilin-induced contraction) | 25 nM | Rabbit antral smooth muscle cells nih.gov |

Chemical proteomics has emerged as a powerful approach for identifying the protein targets of bioactive small molecules, elucidating their mechanisms of action (MoA), and uncovering potential off-target effects. nih.govbu.edu In this context, a labeled version of a drug, such as this compound, can be used as a research probe to "fish" for its binding partners in a cellular proteome. nih.gov

Techniques such as the Proteome Integral Solubility Alteration (PISA) assay and the Cellular Thermal Shift Assay (CETSA®) leverage the principle that protein solubility and thermal stability change upon ligand binding. biorxiv.orgbiorxiv.org In a hypothetical experiment, cell lysates could be treated with this compound, and subsequent changes in protein stability could be monitored across a temperature gradient. Proteins that show a significant stability shift in the presence of the probe are identified as potential targets. The deuterium label on the probe allows for its precise detection and quantification by mass spectrometry, helping to confirm its presence and distinguish it from endogenous molecules. nih.gov This approach can validate the known interaction with L-type calcium channels and potentially identify novel protein interactors, providing a more comprehensive understanding of the drug's biological effects.

Computational and Structural Biology Approaches

Parallel to experimental research, computational methods provide atomic-level insights into how drugs like pinaverium interact with their biological targets. Molecular docking and dynamics simulations are key tools in this area.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulations can model the behavior of the drug-receptor complex over time. bioinformation.netplos.org These techniques are instrumental in understanding the forces that drive the binding of pinaverium to calcium channels.

A landmark achievement in this area was the determination of the cryo-electron microscopy (cryo-EM) structure of the human Cav1.2 L-type calcium channel in complex with pinaverium. rcsb.org This structural data provides a precise blueprint for computational studies. Researchers can use this structure as a starting point for molecular dynamics simulations to analyze the stability of the binding pose and observe the subtle conformational changes the channel undergoes upon drug binding. Such simulations can help rationalize the drug's mechanism of action, for example, by showing how its binding stabilizes an inactivated state of the channel.

The cryo-EM structure of the Cav1.2 channel with pinaverium revealed its specific binding site and conformation at high resolution. rcsb.org The study showed that pinaverium inserts into a cavity within the channel's pore domain. This binding induces a series of allosteric structural changes, including an upward movement of the voltage-sensing domain in repeat II and a dilation of the channel's selectivity filter and surrounding segments in repeat III. rcsb.org

This detailed structural information clarifies how pinaverium binding leads to channel inhibition. It provides a static snapshot that can be brought to life with molecular dynamics simulations, allowing researchers to explore the transition between different channel states (open, closed, inactivated) and how pinaverium influences the energy landscape of these transitions. Understanding these specific binding conformations is essential for the rational design of new drugs with improved selectivity and efficacy.

Emerging Technologies in Bioanalysis and Metabolomics Research

The most direct and widespread application of this compound is in quantitative bioanalysis, particularly in pharmacokinetic and metabolomic studies. veeprho.comveeprho.com The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry. kcasbio.com

This compound serves as an ideal internal standard for the quantification of pinaverium in biological matrices like plasma. veeprho.comveeprho.comgoogle.com Because it has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. aptochem.com However, its mass is four daltons higher, allowing it to be distinguished from the parent drug. By adding a known amount of this compound to a sample, researchers can calculate the concentration of pinaverium bromide with high precision and accuracy, as the ratio of the analyte to the standard remains constant even if sample loss or matrix effects occur. aptochem.comkcasbio.com

A patent for a detection method using liquid chromatography-tandem mass spectrometry specifies the distinct ion reactions used to quantify pinaverium bromide and its deuterated standard, highlighting the practical application of this technology. google.com This precision is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |

| Pinaverium Bromide | 512.09 | 230.93 | 39 | 26 |

| This compound | 516.13 | 230.92 | 30 | 28 |

| Data derived from a patent describing an LC-MS/MS method for pinaverium bromide detection. google.com |

Emerging high-resolution mass spectrometry platforms and advanced metabolomics workflows continue to enhance the utility of deuterated standards. These technologies allow for more comprehensive profiling of drug metabolites and their impact on endogenous metabolic pathways, with this compound playing a key role in ensuring data quality and reliability.

Integration of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis, offering high specificity and sensitivity. In this context, this compound is essential for achieving accurate quantification of pinaverium in complex biological matrices like plasma.

Deuterated internal standards are considered ideal for mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatographic separation. researchgate.net This co-elution is crucial for compensating for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. texilajournal.comchromatographyonline.com this compound, co-eluting with pinaverium, experiences the same matrix effects, allowing the ratio of their signals to provide a highly accurate and precise measurement of the pinaverium concentration. texilajournal.com

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specific ion transitions for both pinaverium bromide and this compound are monitored. The use of a stable isotope-labeled internal standard like this compound compensates for variability during sample preparation and instrumental analysis, which is critical for robust and reliable method validation according to regulatory guidelines. texilajournal.comclearsynth.com This approach enables the development of high-throughput assays with low limits of quantitation, essential for pharmacokinetic studies where drug concentrations can be very low. nih.govgoogle.com

| Parameter | Pinaverium Bromide | This compound (Internal Standard) |

| Ion Mode | ESI+ | ESI+ |

| Precursor Ion (m/z) | 512.09 | 516.13 |

| Product Ion (m/z) | 230.93 | 230.92 |

| Cone Voltage (V) | 39 | 30 |

| Collision Energy (V) | 26 | 28 |

| Data derived from patent information describing a validated LC-MS/MS method for pinaverium bromide quantification. google.com |

Advancements in Microfluidics for Bioanalytical Research

Microfluidics technology, often referred to as "lab-on-a-chip," is revolutionizing pharmaceutical analysis by miniaturizing and automating complex biochemical processes. nih.govjapsonline.com These systems offer significant advantages, including reduced consumption of samples and reagents, higher throughput, and enhanced sensitivity. acs.orgnews-medical.net The integration of microfluidic devices with mass spectrometry presents a powerful platform for pharmacokinetic and metabolic studies.

While direct research linking this compound and microfluidics is not extensively published, the application is clear. In a microfluidic system designed for drug analysis, this compound would be used as an internal standard for the precise quantification of pinaverium extracted from minute biological samples. nih.gov Droplet microfluidics, which compartmentalizes samples into thousands of discrete droplets, allows for high-throughput screening and analysis, a process where the accuracy afforded by a stable isotope-labeled standard is paramount. acs.org This technology could enable more efficient preclinical drug metabolism and pharmacokinetic (DMPK) studies, providing faster and more cost-effective data on a drug's behavior in biological systems. zenodo.org

Future Research Avenues in Gastrointestinal Pharmacology at the Molecular Level

The study of pinaverium bromide continues to evolve, moving towards a more detailed understanding of its molecular interactions and the downstream consequences of its therapeutic action.

Deeper Exploration of Ion Channel Subtype Selectivity

Pinaverium bromide is known to act as an L-type calcium channel blocker, which is the primary mechanism for its spasmolytic effect on gastrointestinal smooth muscle. nih.govnih.gov However, the family of L-type calcium channels is diverse, comprising several subtypes with different tissue distributions and physiological roles. Future research is poised to explore the selectivity of pinaverium for specific L-type calcium channel subtypes (e.g., CaV1.1, CaV1.2, CaV1.3, CaV1.4) expressed in the gut.

Understanding this subtype selectivity is crucial. If pinaverium preferentially targets subtypes predominantly expressed in gastrointestinal smooth muscle cells over those in cardiac or vascular tissues, it would provide a molecular explanation for its high degree of gastrointestinal selectivity and favorable cardiovascular profile. nih.gov Advanced techniques such as patch-clamp electrophysiology on cells expressing specific channel subtypes can elucidate the binding affinities and inhibitory constants of pinaverium for each subtype. criver.com This line of inquiry could guide the development of next-generation spasmolytics with even greater tissue specificity and efficacy. mdpi.com

Understanding Complex Cellular Signaling Cascades Mediated by Calcium Modulators

The therapeutic effect of pinaverium begins with the blockade of calcium influx, but this initial event triggers a cascade of downstream cellular signals. nih.gov The contraction of smooth muscle is initiated by an increase in intracellular calcium ([Ca2+]i), which leads to the activation of calmodulin and myosin light chain kinase (MLCK). researchgate.netresearchgate.net By inhibiting the initial calcium influx, pinaverium prevents these subsequent steps. nih.gov

Future research will likely focus on the broader impact of sustained calcium modulation on cellular signaling within gastrointestinal smooth muscle cells. This includes investigating potential effects on:

Gene Expression: Long-term changes in intracellular calcium levels can influence transcription factors that regulate the expression of proteins involved in muscle contractility and proliferation.

Interactions with Other Signaling Pathways: Exploring the crosstalk between calcium signaling and other pathways, such as those mediated by cyclic nucleotides (cAMP and cGMP), which are also critical regulators of smooth muscle relaxation. researchgate.net

A deeper understanding of these complex signaling networks will provide a more complete picture of pinaverium's mechanism of action and could uncover novel therapeutic targets for functional gastrointestinal disorders. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.